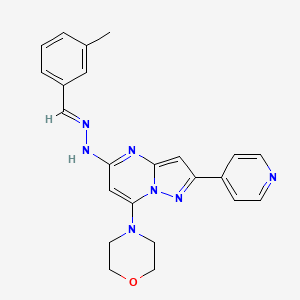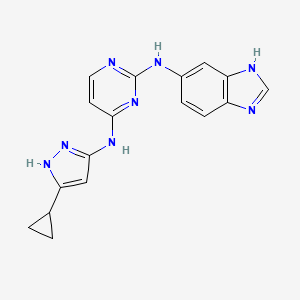
AS2863619
Descripción general
Descripción
AS2863619 es un inhibidor de molécula pequeña potente y activo por vía oral de la cinasa dependiente de ciclina 8 (CDK8) y la cinasa dependiente de ciclina 19 (CDK19). Ha demostrado un potencial significativo en la conversión de células T efectoras/de memoria específicas de antígeno en células T reguladoras positivas para Foxp3, lo que lo convierte en un candidato prometedor para el tratamiento de diversas enfermedades inmunológicas .
Mecanismo De Acción
AS2863619 ejerce sus efectos inhibiendo CDK8 y CDK19, con valores de IC50 de 0,61 nM y 4,28 nM, respectivamente . Esta inhibición potencia la activación de STAT5, que posteriormente activa el gen Foxp3, lo que lleva a la conversión de células T efectoras/de memoria en células T reguladoras . Los objetivos moleculares y las vías involucradas incluyen el eje CDK8/19-STAT5-Foxp3, que juega un papel crucial en la regulación inmune.
Análisis Bioquímico
Biochemical Properties
AS2863619 plays a significant role in biochemical reactions. It interacts with cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), inhibiting their activity . The inhibition of these kinases enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5), which in turn activates the Foxp3 gene .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, specifically the JAK-STAT signaling pathway . By inhibiting CDK8/19, this compound enhances STAT5 activation, which consequently activates the Foxp3 gene . This leads to the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDK8 and CDK19, leading to their inhibition . This inhibition enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress serine phosphorylation of the PSP motif of STAT5 to 40%, enhancing tyrosine phosphorylation in the C-terminal domain to 160% of control-treated samples .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 30mg/kg, this compound has been shown to dampen the degree of the secondary response in a skin contact hypersensitivity model, with milder infiltration of inflammatory cells into the skin and decreases ratios of interferon-γ+ (IFN-γ+) cells .
Metabolic Pathways
Given its role as a CDK8/19 inhibitor, it can be inferred that it may influence pathways regulated by these kinases .
Transport and Distribution
It is known to be orally active, suggesting it can be absorbed and distributed in the body following oral administration .
Subcellular Localization
Given its role as a CDK8/19 inhibitor, it is likely to be localized in the nucleus where these kinases exert their functions .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de AS2863619 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura principal: La estructura principal de this compound se sintetiza mediante una serie de reacciones de condensación que involucran compuestos aromáticos y heterocíclicos.
Modificaciones del grupo funcional: Se introducen varios grupos funcionales a través de reacciones de sustitución para mejorar la actividad y selectividad del compuesto.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la rentabilidad, a menudo involucrando síntesis automatizada y métodos de purificación de alto rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
AS2863619 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Se utilizan varias reacciones de sustitución para introducir o modificar grupos funcionales en la estructura principal.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden estudiar más a fondo por su actividad biológica.
Aplicaciones Científicas De Investigación
AS2863619 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de CDK8 y CDK19, proporcionando información sobre el papel de estas quinasas en los procesos celulares.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a CDK8 y CDK19.
Comparación Con Compuestos Similares
Compuestos similares
Palbociclib: Otro inhibidor de CDK, que se dirige principalmente a CDK4 y CDK6.
Ribociclib: Similar a Palbociclib, inhibe CDK4 y CDK6.
Abemaciclib: Inhibe CDK4 y CDK6, utilizado en el tratamiento del cáncer.
Singularidad de AS2863619
This compound es único debido a su alta especificidad para CDK8 y CDK19, y su capacidad para inducir células T reguladoras positivas para Foxp3 . Esta especificidad y resultado funcional lo convierten en un compuesto valioso para la investigación inmunológica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAALWRORLTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?
A: While the provided abstracts don't explicitly detail this compound's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that this compound may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, this compound could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.
Q2: The research mentions "DC transfected with DNA constructs". How does this relate to this compound's role in transplantation tolerance?
A: The research indicates that using this compound alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that this compound enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.
Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and this compound's activity?
A: While the provided abstract [] doesn't directly link this compound to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because this compound is associated with generating anti-Treg cells. [] It's plausible that this compound's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between this compound, CDKs, and T cell fate in the context of transplantation tolerance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
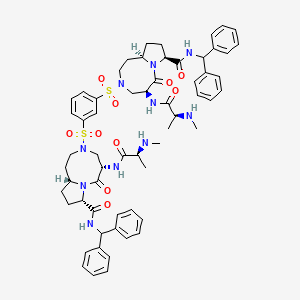
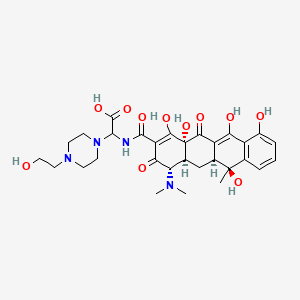

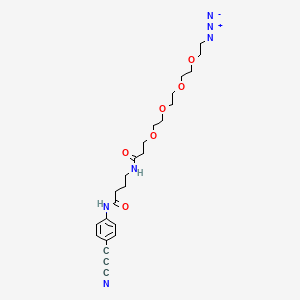
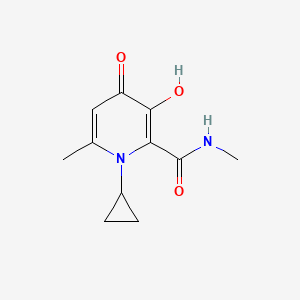

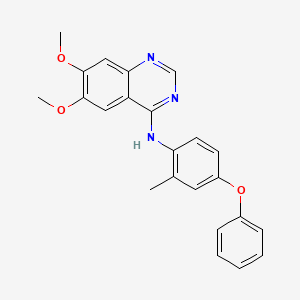

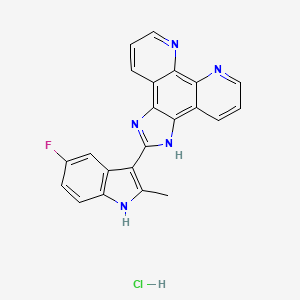

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)
